N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide
Description
N-(1,3-Benzodioxol-5-yl)-4-fluorobenzamide is a benzamide derivative characterized by a 1,3-benzodioxole moiety linked via an amide bond to a 4-fluorophenyl group. This compound is of interest in medicinal chemistry due to the pharmacological versatility of benzamide scaffolds, which are frequently explored as enzyme inhibitors, antimicrobial agents, or receptor modulators .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO3/c15-10-3-1-9(2-4-10)14(17)16-11-5-6-12-13(7-11)19-8-18-12/h1-7H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWJHPRSCMWENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Scheme
-
Acid Chloride Formation :
-
Amide Bond Formation :
Optimization Insights
-
Solvent Choice : Dichloromethane outperforms THF due to better solubility of aromatic intermediates.
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Base Selection : Pyridine enhances reaction efficiency by neutralizing HCl, preventing amine protonation.
Coupling Reagent-Assisted Synthesis
Modern protocols employ carbodiimide-based coupling agents to bypass acid chloride handling.
Procedure
-
Activation of 4-Fluorobenzoic Acid :
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Coupling with 1,3-Benzodioxol-5-amine :
Advantages Over Classical Methods
Industrial-Scale Production Strategies
Large-scale synthesis prioritizes cost efficiency and minimal waste.
Continuous Flow Reactor System
Waste Mitigation
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SO₂ and HCl byproducts captured via alkaline scrubbing.
Reaction Optimization and Mechanistic Studies
Temperature-Dependent Yield Analysis
Solvent Screening
-
Dichloromethane : 72% yield, ideal for acid chloride stability.
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DMF : 85% yield in coupling reactions but requires rigorous drying.
Characterization and Quality Control
Analytical Data
Chemical Reactions Analysis
Types of Reactions: N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Anticancer Activity
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds with similar structures exhibit inhibition of cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. For instance, derivatives of benzodioxole have demonstrated activity against multiple cancer cell lines, suggesting that this compound could be optimized for similar effects.
Antimicrobial Properties
Research indicates that compounds containing a benzodioxole structure can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. This compound may serve as a lead compound for developing new antibiotics or antifungal agents.
Neurological Applications
The compound's structural characteristics suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been studied for their effects on neurotransmitter systems, particularly in modulating G-protein coupled receptors (GPCRs), which are critical targets in drug discovery for conditions like depression and anxiety.
Material Science Applications
This compound can also be explored in material science due to its unique electronic properties. Its ability to participate in charge transfer processes makes it suitable for developing organic electronic materials, such as:
- Organic Photovoltaics : Its structural features may enhance light absorption and charge transport.
- Organic Light Emitting Diodes (OLEDs) : The compound could be utilized in the design of efficient light-emitting materials.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Benzodioxole Moiety : Starting from commercially available precursors.
- Fluorination : Utilizing electrophilic fluorination methods to introduce the fluorine atom.
- Amidation : Reacting the resulting intermediate with appropriate amide-forming agents.
Each step requires optimization to achieve high yields and purity of the final product.
Case Study 1: Anticancer Screening
A study conducted on a series of benzamide derivatives, including this compound, revealed promising results against human breast cancer cell lines. The study highlighted that modifications at the benzodioxole position significantly influenced cytotoxicity and selectivity towards cancer cells compared to normal cells.
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against various bacterial strains. The results indicated moderate antibacterial activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a scaffold for new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure. This leads to mitotic blockade and subsequent apoptosis of cancer cells . The compound may also interact with other cellular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Benzamide Derivatives
The following table summarizes key structural differences between N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide and analogous compounds:
Key Observations :
- Heterocyclic Influence : The 1,3-benzodioxole in the parent compound provides a planar, electron-rich system, whereas isoindole-dione () introduces polar carbonyl groups, altering solubility and hydrogen-bonding capacity. Oxazole derivatives () introduce nitrogen-based polarity, which may affect target binding or metabolic stability.
Comparison of Yields :
- The trifluoropropyl ether derivative () achieved a 90% yield under optimized conditions, highlighting the efficiency of using reactive intermediates like acyl chlorides.
Pharmacological and Physicochemical Properties
2.3.1. Physicochemical Data
Insights :
- The isoindole-dione analogue () has higher polarity (lower LogP), which may reduce bioavailability but improve aqueous solubility.
- The oxazole derivative () exhibits increased lipophilicity due to the chlorophenyl group, favoring blood-brain barrier penetration.
Crystallographic and Structural Analysis
- Parent Compound : Likely forms planar crystals due to the rigid benzodioxole and fluorophenyl groups. Tools like SHELX () and Mercury () enable analysis of packing patterns and intermolecular interactions (e.g., C–H···O or π-stacking).
Biological Activity
N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Chemical Structure
The compound features a 1,3-benzodioxole moiety, which contributes to its stability and lipophilicity, enhancing its interaction with biological targets. The 4-fluorobenzamide part of the molecule increases its electrophilic character, potentially influencing its reactivity in biological systems.
The biological activity of this compound is attributed to several mechanisms:
- Target Interaction : The compound interacts with various molecular targets, including enzymes and receptors involved in critical biological pathways.
- Signaling Pathways : It modulates signaling pathways that can lead to effects such as cell cycle arrest and apoptosis, which are crucial for its anticancer properties .
Anticancer Properties
This compound has been evaluated for its anticancer activity against various cancer cell lines. Notably:
- In Vitro Studies : The compound exhibited significant antiproliferative effects against several cancer cell lines, including those representing lung, breast, and central nervous system cancers. For instance, in studies conducted by the National Cancer Institute (NCI), compounds similar to this compound showed promising growth inhibition (GI50) values across multiple cancer types .
| Cell Line Type | GI50 Value (µM) | Remarks |
|---|---|---|
| Non-small Cell Lung | 3.24 | High sensitivity observed |
| Breast Cancer | 12.68 | Significant growth inhibition |
| CNS Cancer | 5.00 | Moderate sensitivity |
Antimicrobial Activity
Research has also indicated that the compound possesses antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives of this compound exhibit varying MIC values against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). For example, some derivatives demonstrated MIC values as low as ≤0.25 µg/mL against MRSA .
| Microorganism | MIC (µg/mL) | Remarks |
|---|---|---|
| Staphylococcus aureus (MRSA) | ≤0.25 | Highly effective |
| Escherichia coli | >200 | No significant activity |
Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer potential of this compound derivatives, researchers found that specific modifications to the benzodioxole structure enhanced cytotoxicity against a panel of cancer cell lines. The study highlighted the importance of structural diversity in optimizing therapeutic efficacy .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound revealed that certain analogs exhibited selective activity against pathogenic bacteria while maintaining low cytotoxicity towards human cells. This selectivity is crucial for developing safe therapeutic agents .
Q & A
Q. What synthetic methodologies are recommended for N-(1,3-benzodioxol-5-yl)-4-fluorobenzamide, and how do reaction conditions impact yield?
Answer: The synthesis typically involves coupling 1,3-benzodioxole-5-carboxylic acid derivatives with 4-fluorobenzamide precursors. Key steps include:
- Coupling agents : Use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation, as seen in analogous benzodioxole-urea syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
Q. Example Protocol :
React 1,3-benzodioxol-5-amine with 4-fluorobenzoyl chloride in anhydrous THF.
Add DMAP (10 mol%) and stir under nitrogen at 0°C for 2 hours.
Warm to room temperature, quench with water, and purify via column chromatography.
Q. Yield Factors :
Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 5.9–6.1 ppm (benzodioxole methylenedioxy group).
- ¹³C NMR : Signals at ~165 ppm (amide carbonyl), 147–150 ppm (benzodioxole carbons) .
- MS : Molecular ion [M+H]⁺ at m/z 300–310 (exact mass depends on substituents) .
- IR : Stretches at 1680–1700 cm⁻¹ (C=O amide), 1250–1300 cm⁻¹ (C-F) .
Validation : Compare with computed spectra from PubChem or crystallographic data .
Q. What in vitro assays are suitable for initial pharmacological screening of this compound?
Answer:
- Anti-inflammatory : COX-1/2 inhibition assays using purified enzymes or LPS-induced prostaglandin E₂ (PGE₂) in RAW 264.7 macrophages .
- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess cytotoxicity .
- Neurotrophic Activity : Neurite outgrowth assays in retinal or trigeminal ganglion neurons .
Key Controls : Include reference inhibitors (e.g., indomethacin for COX, paclitaxel for neuritogenesis) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to serotonin receptors or σ1 receptors?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT₁A or σ1 receptors.
- Target PDB IDs : 6WGT (5-HT₁A), 5HK1 (σ1 receptor).
- Key Interactions : Fluorine’s electronegativity may enhance hydrogen bonding with Ser159 (σ1) or Asp116 (5-HT₁A) .
- MD Simulations : Run 100-ns trajectories to assess binding stability in explicit solvent (e.g., TIP3P water) .
Validation : Compare with experimental IC₅₀ values from radioligand displacement assays .
Q. What crystallographic strategies resolve ambiguities in the compound’s solid-state structure?
Answer:
Q. Example Findings :
Q. How can contradictory biological activity data across studies be systematically addressed?
Answer:
- Meta-Analysis Framework :
- Compare assay conditions (e.g., cell lines, serum concentration, incubation time).
- Validate purity (HPLC ≥95%) and stereochemistry (if applicable).
- Replicate key studies with standardized protocols (e.g., NIH Clinical Collection guidelines).
Case Study : Discrepancies in COX inhibition may arise from differential isoform selectivity (COX-2 vs. COX-1) or assay sensitivity .
Q. What role does the fluorine atom play in modulating the compound’s pharmacokinetics and metabolic stability?
Answer:
- Electronic Effects : Fluorine’s electronegativity increases amide bond stability and reduces metabolic oxidation .
- ADME Profiling :
Experimental Validation : Use LC-MS/MS to quantify metabolites in hepatocyte incubations .
Q. Tables for Key Data
| Synthetic Yields (Representative Studies) |
|---|
| Precursor |
| ------------------------ |
| 1,3-Benzodioxol-5-amine |
| 4-Fluorobenzoyl chloride |
| Biological Activities |
|---|
| Assay Type |
| -------------------- |
| COX-2 Inhibition |
| Neurite Outgrowth |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
